Ethyl (4-methylthiophenyl)acetate
Overview
Description
Ethyl (4-methylthiophenyl)acetate, also known as ethyl p-methylthiophenylacetate, is an organic compound with the molecular formula C11H14O2S. It is a colorless to light yellow liquid with a distinctive sulfide odor. This compound is soluble in common organic solvents such as alcohols and ethers and has a high boiling point of 302°C .
Mechanism of Action
Target of Action
Ethyl (4-methylthiophenyl)acetate is a chemical compound with the molecular formula C11H14O2S The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (4-methylthiophenyl)acetate is typically synthesized by reacting sodium sulfide with ethyl p-methylhydroxyphenylacetate. The reaction involves the following steps:
- Sodium sulfide and ethyl p-methylhydroxyphenylacetate are mixed under appropriate reaction conditions.
- The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process involves:
- Large-scale reactors to mix the reactants.
- Controlled heating and stirring to ensure complete reaction.
- Purification steps such as distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-methylthiophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-methylthiophenyl)acetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the production of pesticides, pharmaceuticals, and perfumes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of various industrial chemicals and materials.
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the methylthio group.
Methyl acetate: Another ester with a similar functional group but different alkyl chain length.
Ethyl phenylacetate: Similar in structure but with a phenyl group instead of a methylthio group.
Uniqueness: Ethyl (4-methylthiophenyl)acetate is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPAONBGBXGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441055 | |
Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-27-2 | |
Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [4-(methylthio)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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